molecular formula C23H23N7O2 B2758856 (2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920218-08-2

(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2758856
CAS RN: 920218-08-2
M. Wt: 429.484
InChI Key: QRXGWNORMQHPJX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a phenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the piperazine group could undergo reactions with acids or bases, and the triazolopyrimidine group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. Given the biological activities of similar compounds, it could potentially be a candidate for drug development .

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-2-32-19-11-7-6-10-18(19)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXGWNORMQHPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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